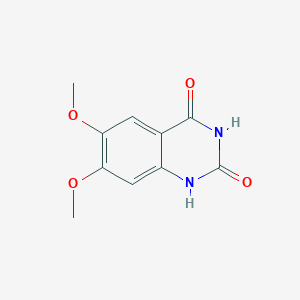

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dimethoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNQIIMVPSMYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046100 | |

| Record name | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28888-44-0 | |

| Record name | 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28888-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028888440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7867Z125J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: Core Properties and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of various pharmaceuticals. Its quinazoline core, adorned with methoxy groups, provides a versatile scaffold for the development of bioactive molecules. This technical guide delves into the fundamental chemical and physical properties of this compound, details experimental protocols for its synthesis and characterization, and explores the biological activities of its derivatives, offering insights into its potential in drug discovery and development.

Core Properties of this compound

This compound, also known by its CAS number 28888-44-0, is a stable, off-white to slightly yellowish powder.[1] It is a key building block for the synthesis of several alpha-1 adrenergic blockers used as antihypertensives, such as Alfuzosin and Doxazosin.[1][2]

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a comprehensive overview for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [2][3] |

| Molecular Weight | 222.20 g/mol | [2][3] |

| Appearance | Off-White to slightly yellowish powder | [1] |

| Melting Point | >300 °C | [4][5] |

| Boiling Point | 507.9 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.312 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water; Sparingly soluble in aqueous acid. | [1][6] |

| pKa | 10.27 ± 0.20 (Predicted) | [4] |

| LogP | 0.23360 | [1] |

| CAS Number | 28888-44-0 | [1][2][3] |

| IUPAC Name | 6,7-dimethoxy-1H-quinazoline-2,4-dione | [2] |

| Synonyms | 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione, Doxazosin Impurity D | [1][2] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods. A common approach involves the cyclization of an appropriately substituted anthranilamide derivative.

Experimental Protocol: One-Pot Synthesis

A one-pot synthesis from 2-amino-4,5-dimethoxybenzamide provides an efficient route to the target compound.[7]

Materials:

-

2-amino-4,5-dimethoxybenzamide

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-Dimethylaminopyridine (DMAP)

-

Solvent (e.g., Dioxane)

Procedure:

-

To a solution of 2-amino-4,5-dimethoxybenzamide in a suitable solvent, add DMAP and (Boc)₂O.

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is then treated with a base, such as sodium methoxide, to facilitate cyclization.

-

The crude product is purified by recrystallization or column chromatography to yield this compound as a white solid.[7]

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using various spectroscopic techniques.

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.10 (brs, 1H), 10.92 (brs, 1H), 7.26 (s, 1H), 6.68 (s, 1H), 3.83 (s, 3H), 3.79 (s, 3H).[7]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 162.5, 155.0, 150.5, 145.1, 136.6, 107.2, 106.3, 97.8, 55.9, 55.8.[7]

-

High-Resolution Mass Spectrometry (ESI-HRMS): m/z calculated for C₁₀H₁₁N₂O₄ [M+H]⁺ 223.0713, found: 223.0708.[7]

Biological Significance of Derivatives

While this compound itself is primarily an intermediate, its derivatives exhibit a wide range of biological activities, highlighting the importance of this core structure in medicinal chemistry.

Anticancer Activity

Numerous derivatives of the 6,7-dimethoxyquinazoline scaffold have been investigated for their potential as anticancer agents. These compounds often target key signaling pathways involved in cancer cell proliferation and survival.

-

VEGFR-2 Inhibition: Certain novel 6,7-dimethoxyquinazoline derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby inhibiting their growth. Some of these derivatives have also been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[2]

Antimicrobial Activity

Derivatives of quinazoline-2,4(1H,3H)-dione have also been explored as potential antimicrobial agents. Researchers have designed and synthesized novel series of these compounds intended to act as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication. Some of these compounds have demonstrated moderate to broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Conclusion

This compound is a compound of significant interest due to its role as a versatile intermediate in the synthesis of medicinally important molecules. Its core structure is a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical entity. Further exploration of its derivatives is likely to yield new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6,7-Dimethoxyquinazoline-2,4-dione | 28888-44-0 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione. This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly α1-adrenergic receptor antagonists.[1] This document details its physical and chemical properties, provides experimental protocols for its synthesis and characterization, and explores its relevance in biological signaling pathways. All quantitative data is presented in a clear, tabular format for ease of comparison, and a detailed signaling pathway is visualized using Graphviz.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[2] Its core structure consists of a quinazoline ring system substituted with two methoxy groups at the 6 and 7 positions and two carbonyl groups at the 2 and 4 positions. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [1] |

| Molecular Weight | 222.20 g/mol | [1] |

| Melting Point | >300 °C | |

| Boiling Point | 363.37 °C (rough estimate) | |

| Appearance | White to Off-White Crystalline Powder | [2] |

| Solubility | Insoluble in water; Sparingly soluble in aqueous acid. | |

| pKa (Predicted) | 10.27 ± 0.20 | |

| LogP (Predicted) | 0.23360 | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclization of 2-amino-4,5-dimethoxybenzamide. The following protocol is a representative example.

Materials:

-

2-amino-4,5-dimethoxybenzamide

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-Dimethylaminopyridine (DMAP)

-

Solvent (e.g., Tetrahydrofuran - THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,5-dimethoxybenzamide in an appropriate solvent such as THF.

-

Addition of Reagents: To the solution, add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute HCl solution, a saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline this compound.

-

Loading the Capillary Tube: Introduce a small amount of the powdered sample into the open end of a capillary tube and pack it down by gently tapping the sealed end on a hard surface. The sample height should be 2-3 mm.[3]

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Heating: Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to about 1-2 °C per minute.[3]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point. For a pure compound, this range is typically narrow.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

Materials:

-

This compound

-

Test tubes

-

Solvents (e.g., water, dilute aqueous acid, common organic solvents)

-

Vortex mixer or shaker

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a series of test tubes.

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL) to each test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration. If solid remains, it is considered sparingly soluble or insoluble.

-

Heating (Optional): Gently heat the mixture to observe if solubility increases with temperature.

Biological Significance and Signaling Pathways

This compound serves as a crucial building block for the synthesis of several α1-adrenergic receptor antagonists, such as prazosin, doxazosin, and alfuzosin.[1] These drugs are clinically used to treat conditions like hypertension and benign prostatic hyperplasia. Their mechanism of action involves blocking the signaling cascade initiated by the activation of α1-adrenergic receptors.

The α1-adrenergic receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[4] Upon binding of an agonist like norepinephrine, the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[4] DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[5] PKC then phosphorylates various downstream target proteins, leading to a cellular response, such as smooth muscle contraction.[4][5]

The workflow for this signaling pathway is depicted in the following diagram:

An experimental workflow for investigating the antagonist activity of a derivative of this compound could involve the following steps:

Conclusion

This compound is a well-characterized compound with defined physicochemical properties. Its significance in medicinal chemistry, particularly as a precursor to α1-adrenergic receptor antagonists, makes it a molecule of high interest. The experimental protocols provided herein offer a foundation for its synthesis and characterization, while the elucidated signaling pathway highlights its biological relevance. This guide serves as a valuable resource for researchers engaged in the study and application of this important heterocyclic compound.

References

- 1. 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | C10H10N2O4 | CID 120081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism [frontiersin.org]

An In-depth Technical Guide to 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione (CAS: 28888-44-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, with the CAS number 28888-44-0, is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its rigid, bicyclic structure, adorned with electron-donating methoxy groups, provides a privileged scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide offers a comprehensive overview of its chemical properties, synthesis, and its significant role as a precursor in the development of therapeutic agents. Particular focus is given to its utility in the synthesis of alpha-1 adrenergic receptor antagonists, as well as the emerging potential of its derivatives as antibacterial and anticancer agents. Detailed experimental protocols and mechanistic insights are provided to support further research and development in this area.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 28888-44-0 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [2][1] |

| Molecular Weight | 222.20 g/mol | [2][1] |

| Appearance | White to off-white or brown powder/solid | [3] |

| Melting Point | >300 °C (decomposes) | [1][4][5] |

| Boiling Point | 363.37°C (rough estimate) | [4] |

| Density | 1.312 - 1.3404 g/cm³ (rough estimate) | [3][4] |

| Solubility | Insoluble in water; sparingly soluble in aqueous acid. | [3][5] |

| pKa | 10.27 ± 0.20 (Predicted) | [5] |

| SMILES | COc1cc2c(cc1OC)NC(=O)NC2=O | [1] |

| InChI | InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) | [1] |

Synthesis Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed experimental protocols for two common methods.

Synthesis from 4,5-Dimethoxyanthranilic Acid

This method involves the cyclization of an anthranilic acid derivative.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dimethoxyanthranilic acid in a suitable solvent such as glacial acetic acid.

-

Addition of Urea: Add an equimolar amount of urea to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol or water) to remove impurities, and dry under vacuum to yield this compound.

DMAP-Catalyzed One-Pot Synthesis from 2-Amino-4,5-dimethoxybenzamide

This modern approach offers a convenient one-pot synthesis with high yields.[6]

Experimental Protocol:

-

Reaction Setup: To a solution of 2-amino-4,5-dimethoxybenzamide (1.0 mmol) in acetonitrile (10 mL), add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 mmol) and 4-dimethylaminopyridine (DMAP) (0.1 mmol).[6]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.[6]

-

Isolation: The product will precipitate from the reaction mixture. Collect the solid by filtration.

-

Purification: Wash the obtained solid with 3 mL of acetonitrile and dry to give the desired this compound.[6]

Applications in Drug Development

The this compound core is a key intermediate in the synthesis of several pharmaceuticals and serves as a scaffold for the development of new therapeutic agents.

Precursor for Alpha-1 Adrenergic Receptor Antagonists

This compound is a crucial starting material for the synthesis of several alpha-1 adrenoceptor antagonists, which are widely used in the treatment of hypertension and benign prostatic hyperplasia.[3][7]

Key Drugs Synthesized from this Precursor:

-

Doxazosin: An alpha-1 selective antagonist used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia.[7][8]

-

Alfuzosin: Another alpha-1 antagonist primarily used for benign prostatic hyperplasia.[9]

-

Prazosin: A sympatholytic drug used to treat high blood pressure, anxiety, and post-traumatic stress disorder.[8]

The synthesis of these drugs typically involves the chlorination of this compound to form 2,4-dichloro-6,7-dimethoxyquinazoline, followed by sequential nucleophilic substitution reactions.

Quantitative Data: Binding Affinities of Derivatives

The following table summarizes the binding affinities of drugs derived from this core structure for alpha-1 adrenoceptors.

| Compound | Receptor Subtype | Binding Affinity (pKi / pIC50) | Reference(s) |

| Doxazosin | α1A-adrenoceptor | 8.81 (pIC50) | [10] |

| α1B-adrenoceptor | 9.09 (pKi) | [10] | |

| Prazosin | α1A-adrenoceptor | High affinity (non-selective) | [9] |

| α1B-adrenoceptor | High affinity (non-selective) | [9] | |

| α1D-adrenoceptor | High affinity (non-selective) | [9] | |

| Alfuzosin | α1-adrenoceptors | High affinity (non-selective) | [9] |

Scaffold for Novel Antibacterial Agents

Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have shown promising antibacterial activity. The proposed mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2][11][12]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table presents the MIC values of some quinazoline-2,4-dione derivatives against various bacterial strains.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Derivative 13 | Escherichia coli | 65 | [13] |

| Staphylococcus aureus | - (Inhibition zone 9 mm) | [13] | |

| Derivative 14a | Staphylococcus aureus | 70 | [13] |

| Candida albicans | - (Inhibition zone 12 mm) | [13] | |

| Derivative 14b | Staphylococcus aureus | 75 | [13] |

| Derivative 3c | E. coli, P. aeruginosa, B. subtilis, S. aureus | 2.5 - 10 | [14] |

Development of Anticancer Therapeutics

Recent research has highlighted the potential of 6,7-dimethoxyquinazoline derivatives as potent anticancer agents. These compounds have been shown to act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met tyrosine kinases, both of which are critical in tumor angiogenesis and metastasis.[5][15][16]

Quantitative Data: IC₅₀ Values for Kinase Inhibition

The table below shows the half-maximal inhibitory concentrations (IC₅₀) of various quinazoline-2,4(1H,3H)-dione derivatives against VEGFR-2 and c-Met kinases.

| Compound Derivative | Target Kinase | IC₅₀ (nM) | Reference(s) |

| Derivative 3d | VEGFR-2 | 51 | [15] |

| Derivative 3e | VEGFR-2 | 83 | [15] |

| c-Met | 48 | [15] | |

| Derivative 3c | c-Met | 74 | [15] |

| Derivative 4b | VEGFR-2 | 35 | [5] |

| c-Met | 63 | [5] | |

| Derivative 2c | c-Met | 84 | [5] |

| Derivative 4e | c-Met | 79 | [5] |

| Derivative 9b | VEGFR-2 | 19.32 (MCF-7), 66.44 (HepG-2), 43.05 (K-562) | [3] |

| Derivative 9d | VEGFR-2 | 47.04 (MCF-7), 80.18 (HepG-2), 58.75 (K-562) | [3] |

Experimental Protocols for Biological Assays

To facilitate further research, this section provides detailed protocols for key biological assays relevant to the evaluation of this compound derivatives.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[13]

Protocol:

-

Preparation of Media: Prepare Mueller-Hinton agar plates.

-

Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar.

-

Well Preparation: Wells of a fixed diameter are punched into the agar.

-

Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control is also included.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

In Vitro Kinase Inhibition Assay (VEGFR-2 and c-Met)

This assay determines the potency of compounds in inhibiting the activity of specific kinases.[11][17]

Protocol:

-

Reagent Preparation: Prepare a kinase buffer, a solution of the recombinant kinase (VEGFR-2 or c-Met), a substrate (e.g., a poly-Glu, Tyr peptide), and ATP.

-

Compound Dilution: Prepare serial dilutions of the test compound in DMSO and then in the kinase buffer.

-

Assay Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining (e.g., Kinase-Glo®). Lower luminescence indicates higher kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Alpha-1 Adrenoceptor Binding Assay

This assay measures the affinity of a compound for the alpha-1 adrenoceptor.[18][19][20]

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the alpha-1 adrenoceptor subtype of interest.

-

Radioligand: Use a radiolabeled ligand that specifically binds to the alpha-1 adrenoceptor (e.g., [³H]-prazosin).

-

Competition Binding: In a microplate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: The amount of radioligand displaced by the test compound is used to determine the compound's binding affinity (Ki or IC₅₀).

Conclusion

This compound is a compound of significant interest in the field of drug discovery and development. Its established role as a key intermediate in the synthesis of clinically important alpha-1 adrenergic receptor antagonists underscores its value. Furthermore, the growing body of research on its derivatives reveals a promising future for this scaffold in the development of novel antibacterial and anticancer agents. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, facilitating further exploration and innovation in the therapeutic applications of this versatile molecule. The continued investigation of the structure-activity relationships of its derivatives is likely to yield new and improved drug candidates with diverse pharmacological activities.

References

- 1. benchchem.com [benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arabjchem.org [arabjchem.org]

- 8. Pharmacokinetic and pharmacodynamic studies with two alpha-adrenoceptor antagonists, doxazosin and prazosin in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. doxazosin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. benchchem.com [benchchem.com]

- 12. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. promega.com [promega.com]

- 18. innoprot.com [innoprot.com]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. caymanchem.com [caymanchem.com]

Spectral Data Analysis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein is intended to support research and development efforts within the scientific community.

Physicochemical Properties

This compound presents as an off-white to slightly yellowish powder.[1] It is known to be insoluble in water.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [3] |

| Molecular Weight | 222.2 g/mol | [3] |

| CAS Number | 28888-44-0 | [1] |

| Melting Point | >300 °C | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides insight into the proton environment of the molecule. The data was recorded in DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.10 | brs | 1H | NH |

| 10.92 | brs | 1H | NH |

| 7.26 | s | 1H | Ar-H |

| 6.68 | s | 1H | Ar-H |

| 3.83 | s | 3H | OCH₃ |

| 3.79 | s | 3H | OCH₃ |

| Reference:[4] |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data was recorded in DMSO-d₆.

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O |

| 155.0 | C |

| 150.5 | C |

| 145.1 | C |

| 136.6 | C |

| 107.2 | CH |

| 106.3 | C |

| 97.8 | CH |

| 55.9 | OCH₃ |

| 55.8 | OCH₃ |

| Reference:[4] |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 223.0713 | 223.0708 |

| Reference:[4] |

Experimental Protocols

Synthesis of this compound

A reported synthesis of this compound involves a one-pot reaction from 2-aminobenzamides and di-tert-butyl dicarbonate, catalyzed by 4-dimethylaminopyridine (DMAP).[4] While the full detailed protocol for this specific synthesis is extensive, the general procedure highlights the key steps. Further details can be found in the cited literature.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized compound like this compound.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Atom Numbering

The chemical structure of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is presented below, with atoms numbered for unambiguous assignment of NMR signals. This numbering scheme is used in the data tables that follow.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-1 | ~10.8 | Singlet | - |

| H-3 | ~10.6 | Singlet | - |

| H-5 | ~7.1 | Singlet | - |

| H-8 | ~6.6 | Singlet | - |

| 6-OCH₃ | ~3.8 | Singlet | - |

| 7-OCH₃ | ~3.8 | Singlet | - |

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR spectral data for this compound. Chemical shifts are referenced to TMS at 0 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~152 |

| C-4 | ~163 |

| C-4a | ~110 |

| C-5 | ~98 |

| C-6 | ~148 |

| C-7 | ~154 |

| C-8 | ~97 |

| C-8a | ~140 |

| 6-OCH₃ | ~56 |

| 7-OCH₃ | ~56 |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection : Due to the presence of exchangeable N-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent as it will allow for their observation. Deuterated chloroform (CDCl₃) could also be used, but the N-H protons may exchange with residual water, leading to broad signals or their disappearance.

-

Concentration :

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of the chosen deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

-

Sample Filtration : To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume : Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR probe, typically a height of about 4-5 cm.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Temperature : 298 K (25 °C).

-

Spectral Width : 0-12 ppm.

-

Acquisition Time : 3-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16-64 scans, depending on the sample concentration.

-

Referencing : The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) should be used for chemical shift calibration.

¹³C NMR Spectroscopy:

-

Pulse Program : A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30' on a Bruker spectrometer).

-

Temperature : 298 K (25 °C).

-

Spectral Width : 0-180 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds to ensure full relaxation of quaternary carbons.

-

Number of Scans : 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio.

-

Referencing : The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) should be used for chemical shift calibration.

Data Processing

-

Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform : Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

-

Integration and Peak Picking : Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Experimental Workflow

The logical flow of the experimental process, from sample preparation to final data analysis, is depicted in the following diagram.

Caption: A flowchart illustrating the general workflow for NMR experiments.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound and a practical framework for its experimental investigation. For definitive structural confirmation, it is recommended that researchers acquire and interpret their own high-resolution 2D NMR data, such as COSY, HSQC, and HMBC experiments.

The Core Mechanism of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents. Derivatives of this core have demonstrated significant potential, particularly in oncology, by targeting key signaling pathways that drive cancer progression. This technical guide provides an in-depth exploration of the mechanism of action of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Primary Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling. The dimethoxy substitution at the 6 and 7 positions of the quinazoline ring has been shown to enhance binding affinity and selectivity for various kinase targets.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Numerous derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and subsequent downstream signaling. This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis. One notable compound, 14b, exhibited a very potent inhibitory activity against VEGFR-2 with an IC50 value of 0.016 µM.

Epidermal Growth Factor Receptor (EGFR): EGFR is another crucial RTK involved in cell proliferation and survival, and its overactivity is a hallmark of many cancers. Several 6,7-dimethoxyquinazoline derivatives have been developed as EGFR inhibitors. Similar to their action on VEGFR-2, these compounds competitively inhibit ATP binding to the EGFR kinase domain, thereby blocking downstream pathways like the Ras/Raf/MAPK and PI3K/Akt pathways. Some derivatives have shown potent activity against non-small cell lung cancer (NSCLC) cells harboring activating EGFR mutations.

Inhibition of Other Kinases

Beyond VEGFR-2 and EGFR, derivatives of the 6,7-dimethoxy-4-phenoxy-quinoline scaffold (a related structure) have shown inhibitory activity against other cancer-associated kinases such as c-Met and Aurora Kinase B (AURKB). Furthermore, the 2,4-diamino-6,7-dimethoxyquinazoline template has been identified as a selective inhibitor of the protein lysine methyltransferase G9a, which is overexpressed in cancer cells.

Downstream Cellular Effects

The inhibition of key kinases by this compound derivatives triggers a cascade of downstream cellular events that contribute to their therapeutic effects.

Induction of Apoptosis

Several studies have demonstrated that these derivatives can induce programmed cell death, or apoptosis, in cancer cells. For instance, compound 9b was found to increase the levels of pro-apoptotic mediators such as Bax, caspase-3, and p53, while decreasing the level of the anti-apoptotic protein Bcl-2 in leukemia cells. This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of the caspase cascade and execution of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can also halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. Mechanistic studies have shown that some derivatives can cause cell cycle arrest at the G1 or G2/M phase. For example, compound 14 was found to arrest most cells in the G2/M phase of the cell cycle.

Other Reported Biological Activities

While the primary focus has been on their anticancer properties, derivatives of the this compound core have been investigated for other therapeutic applications:

-

Antimicrobial Activity: Some derivatives have been evaluated for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, suggesting potential as antimicrobial agents.

-

Antihypertensive Effects: The core structure is a key intermediate in the synthesis of alpha1-adrenergic blockers like alfuzosin and doxazosin, which are used to treat hypertension.

-

Phosphodiesterase (PDE) Inhibition: Certain related structures have been identified as inhibitors of phosphodiesterase 3 and 4 (PDE3/4), suggesting potential applications in inflammatory diseases.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative this compound derivatives against their primary kinase targets and in various cancer cell lines.

Table 1: Kinase Inhibitory Activity of 6,7-Dimethoxyquinazoline Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 14b | VEGFR-2 | 0.016 ± 0.002 | |

| 27 | VEGFR-2 | 0.016 ± 0.002 | |

| Sorafenib (Reference) | VEGFR-2 | 0.021 ± 0.004 | |

| 7o | VEGFR-2 | Not specified (Type-II inhibitor) | |

| 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]-phenol | VEGFR-2 (KDR) | 0.066 | |

| 3-[(6,7-Dimethoxy-4-quinazolinyl)amino]-phenol | RET kinase | 0.005 | |

| WHI-P154 | EGFR | Not specified | |

| BIX01294 | G9a | Not specified (selective inhibitor) |

Table 2: Antiproliferative Activity of 6,7-Dimethoxyquinazoline Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 14b | Hep-G2 | Liver Cancer | Low-micromolar | |

| 14b | MCF-7 | Breast Cancer | Low-micromolar | |

| 7o | HUVEC | Endothelial Cells | 0.58 | |

| 7o | HepG2 | Liver Cancer | 0.23 | |

| 9a-d | Various (NCI-60 panel) | Multiple | Growth Inhibition at 10 µM | |

| PVHD121 | A549, NCI-H460 | Lung Cancer | Micromolar | |

| PVHD121 | HCT116 | Colon Cancer | Micromolar | |

| PVHD121 | MCF7 | Breast Cancer | Micromolar | |

| PVHD121 | PC3 | Prostate Cancer | Micromolar | |

| PVHD121 | HeLa | Cervical Cancer | Micromolar | |

| RB1 | HCT116 | Colon Carcinoma | Potent activity | |

| RB1 | K562 | Chronic Myeloid Leukemia | Potent activity | |

| RB1 | SKBR3 | Breast Cancer | Potent activity | |

| WHI-P154 | U373, U87 | Glioblastoma | Micromolar | |

| 18B | HCT116 | Colon Cancer | 5.64 ± 0.68 | |

| 18B | HepG2 | Liver Cancer | 23.18 ± 0.45 | |

| 18B | Primary Gallbladder Cancer | Gallbladder Cancer | 8.50 ± 1.44 |

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.

The Discovery and Synthetic History of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is a pivotal heterocyclic compound, primarily recognized as a key intermediate in the synthesis of several alpha-1 adrenergic receptor blockers, most notably Prazosin. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, detailing its synthetic evolution from early general quinazoline syntheses to more specific and optimized methodologies. This document collates quantitative data, presents detailed experimental protocols for key synthetic routes, and utilizes visualizations to illustrate these chemical transformations, serving as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader history of quinazoline chemistry. The quinazoline scaffold was first synthesized in 1869 by Griess. However, the specific 6,7-dimethoxy substituted dione derivative emerged much later, likely in the latter half of the 20th century, driven by the quest for novel pharmaceuticals. Its significance surged with the discovery of the antihypertensive properties of Prazosin, for which it is a critical precursor. The development of efficient synthetic routes to this intermediate has been a subject of considerable interest, leading to a variety of synthetic approaches.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 222.20 g/mol | [1][2] |

| CAS Number | 28888-44-0 | |

| Melting Point | >300 °C (typically 320-325 °C) | |

| Appearance | White to off-white or slightly yellowish powder/crystalline solid | [3] |

| Solubility | Insoluble in water | |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 11.10 (brs, 1H), 10.92 (brs, 1H), 7.26 (s, 1H), 6.68 (s, 1H), 3.83 (s, 3H), 3.79 (s, 3H) | |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 162.5, 155.0, 150.5, 145.1, 136.6, 107.2, 106.3, 97.8, 55.9, 55.8 | |

| Mass Spectrometry (ESI-HRMS) m/z | [M+H]⁺ calculated for C₁₀H₁₁N₂O₄: 223.0713; found: 223.0708 |

Key Synthetic Methodologies

The synthesis of this compound has evolved, with several key methods being reported in the literature. These generally involve the cyclization of a suitably substituted anthranilic acid derivative.

Synthesis from 2-Amino-4,5-dimethoxybenzoic Acid

A common and foundational route involves the cyclization of 2-amino-4,5-dimethoxybenzoic acid or its corresponding ester. This pathway is conceptually straightforward, building the quinazolinedione ring from a readily available substituted anthranilic acid.

References

Tautomerism in 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is a key heterocyclic scaffold in medicinal chemistry, serving as a precursor for various pharmacologically active compounds. Its chemical behavior and biological activity are intrinsically linked to the tautomeric forms it can adopt. This technical guide provides an in-depth analysis of the tautomerism of this compound, presenting experimental and computational data to elucidate the predominant tautomeric forms in different states. The guide also details relevant experimental protocols and explores the biological significance of this tautomerism, particularly in the context of drug design targeting key signaling pathways.

Introduction

Quinazoline-2,4(1H,3H)-diones are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities. The substituent pattern on the quinazoline ring system can modulate their pharmacological properties. The 6,7-dimethoxy substitution is of particular interest as it is a common feature in several approved drugs.

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug action. The different tautomers of a molecule can exhibit distinct physicochemical properties, such as acidity, basicity, lipophilicity, and hydrogen bonding capabilities. These differences can, in turn, affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for a biological target. A thorough understanding of the tautomeric preferences of this compound is therefore crucial for the rational design and development of novel therapeutics based on this scaffold.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms due to the migration of protons between nitrogen and oxygen atoms. The primary tautomers are the diketo form and two possible enol forms.

-

Diketone Tautomer (Lactam-Lactam form): 6,7-Dimethoxy-1,3-dihydro-2H-quinazoline-2,4-dione. This is the most commonly depicted form.

-

Enol Tautomers (Lactim-Lactam and Di-Lactim forms):

-

2-hydroxy-6,7-dimethoxy-3H-quinazolin-4-one

-

4-hydroxy-6,7-dimethoxy-1H-quinazolin-2-one

-

2,4-dihydroxy-6,7-dimethoxyquinazoline

-

The equilibrium between these forms can be influenced by the physical state (solid, liquid, or gas) and the solvent's polarity and hydrogen-bonding capability.

Structural and Spectroscopic Analysis

Solid-State Analysis: X-ray Crystallography

X-ray crystallographic studies are the definitive method for determining the tautomeric form of a molecule in the solid state. For quinazolinone derivatives, the lactam (keto) form is consistently found to be the predominant tautomer in the crystalline state.[1] The crystal structure of this compound has been deposited in the Crystallography Open Database (COD) under the entry number 7011150. Analysis of this crystal structure confirms that the molecule exists in the diketo (lactam-lactam) form in the solid state.

Solution-State Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between tautomers.

In the ¹H NMR spectrum, the presence of two distinct N-H protons, typically in the downfield region (around 10-12 ppm in DMSO-d₆), would be characteristic of the diketo form. The enol forms would show an O-H proton signal and only one N-H signal (for the mono-enol) or no N-H signals (for the di-enol).

In the ¹³C NMR spectrum, the diketo form would exhibit two carbonyl carbon signals (C=O) in the range of 150-165 ppm. The enol forms would show signals for enolic carbons (C-OH) at a higher field and a reduced number of carbonyl signals. Based on studies of similar quinazolinone systems, the diketo form is expected to be the major tautomer in most common NMR solvents.[1]

Computational Analysis of Tautomer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are valuable tools for estimating the relative energies and, therefore, the relative stabilities of tautomers.[4] While a specific computational study for this compound was not found in the search results, studies on analogous quinazolinone and dione systems consistently show that the diketo form is thermodynamically the most stable tautomer in both the gas phase and in various solvents.[5][6]

The greater stability of the diketo form can be attributed to the favorable amide resonance and the higher bond energy of the C=O double bond compared to the C=C double bond of the enol form.

Table 1: Predicted Relative Stabilities of this compound Tautomers (Hypothetical Data Based on Analogous Systems)

| Tautomer | Structure | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Diketo (Lactam-Lactam) | 6,7-dimethoxy-1,3-dihydro-2H-quinazoline-2,4-dione | 0.0 | >99 |

| Enol (2-hydroxy-lactam) | 2-hydroxy-6,7-dimethoxy-3H-quinazolin-4-one | 5 - 10 | <1 |

| Enol (4-hydroxy-lactam) | 4-hydroxy-6,7-dimethoxy-1H-quinazolin-2-one | 7 - 12 | <1 |

| Dienol (Di-lactim) | 2,4-dihydroxy-6,7-dimethoxyquinazoline | 15 - 20 | <0.1 |

Note: This data is illustrative and based on computational studies of similar quinazolinone systems. Actual values may vary.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to quinazoline-2,4(1H,3H)-diones have been reported.[7][8][9] A common and efficient method involves the cyclization of a substituted anthranilic acid derivative.

Protocol: Synthesis from 4,5-Dimethoxyanthranilic Acid

-

Urea Formation: To a solution of 4,5-dimethoxyanthranilic acid (1 equivalent) in water, add a solution of potassium cyanate (1.1 equivalents) in water. Stir the mixture at room temperature for 2-4 hours. The corresponding urea derivative will precipitate.

-

Cyclization: Add a solution of sodium hydroxide (2 equivalents) to the reaction mixture and stir at room temperature overnight. This will induce cyclization to form the monosodium salt of the quinazolinedione.

-

Acidification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Isolation: The desired product, this compound, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Synthesis workflow for this compound.

NMR Spectroscopic Analysis of Tautomerism

Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the downfield region (10-14 ppm) for N-H proton signals and the region around 4-6 ppm for potential O-H signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The region between 150 ppm and 170 ppm is of particular interest for identifying carbonyl carbons.

-

Data Analysis: Analyze the chemical shifts, multiplicities, and integrals of the signals to identify the species present in solution and their relative concentrations. The presence of two distinct N-H signals and two C=O signals would confirm the diketo tautomer as the predominant form.

Biological Relevance and Signaling Pathways

Derivatives of the 6,7-dimethoxyquinazoline scaffold are known to be potent inhibitors of several protein kinases, including c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[10][11] These receptor tyrosine kinases play crucial roles in cell proliferation, survival, migration, and angiogenesis, and their dysregulation is implicated in various cancers. The tautomeric form of the inhibitor is critical for its interaction with the kinase active site, as it determines the hydrogen bond donor and acceptor patterns.

c-Met and VEGFR-2 Signaling Pathways

The c-Met and VEGFR-2 signaling pathways are complex and interconnected, often showing synergistic effects in promoting tumor growth and angiogenesis.[4][12][13] Inhibition of these pathways is a key strategy in cancer therapy.

Simplified c-Met and VEGFR-2 signaling pathways and the inhibitory action of quinazolinedione derivatives.

The diketo tautomer of quinazolinedione derivatives is typically responsible for their inhibitory activity. The two N-H groups and the two carbonyl oxygens can participate in a network of hydrogen bonds within the ATP-binding pocket of the kinase, mimicking the interactions of the adenine moiety of ATP. The specific tautomeric form presented to the enzyme active site is therefore a critical determinant of binding affinity and inhibitory potency.

Conclusion

The tautomerism of this compound is heavily skewed towards the diketo (lactam-lactam) form. This preference is observed in the solid state, as confirmed by X-ray crystallography, and is predicted to be maintained in solution, as supported by spectroscopic data of analogous compounds and computational studies. The predominance of the diketo tautomer is a key factor in the biological activity of its derivatives, particularly as kinase inhibitors, where the specific arrangement of hydrogen bond donors and acceptors is crucial for target binding. A comprehensive understanding of this tautomeric landscape is essential for the continued development of novel and effective therapeutic agents based on the this compound scaffold.

References

- 1. Synthesis and characterization of some quinazoline nucleosides 6,7-dimethoxyquinazoline-2,4-(1h,3h)-dione: medical significance and future prospects | Journalasjt [journalajst.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Design, synthesis, anticancer evaluation, biological screening, and computational study of novel 6,7-dimethoxyquinazoline derivatives as VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VEGF and c-Met Blockade Amplify Angiogenesis Inhibition in Pancreatic Islet Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

Solubility Profile of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate in the synthesis of several pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, detailed experimental protocols for determining solubility, and the biological context of its end-product pharmaceuticals.

Introduction to this compound

This compound is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including Alfuzosin and Doxazosin. These APIs are known as alpha-1 adrenergic blockers, which are effective in treating hypertension. The physical and chemical properties of this intermediate, particularly its solubility, are critical factors for its handling, reaction kinetics, and purification processes in drug manufacturing.

Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [1][2] |

| Aqueous Acid | Sparingly Soluble | [1][2] |

The lack of precise solubility values underscores the necessity for experimental determination by researchers working with this compound. The following sections provide detailed methodologies for conducting such solubility studies.

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is crucial for understanding the physicochemical properties of a compound. The shake-flask method followed by gravimetric or chromatographic analysis is a widely accepted and reliable technique.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a saturated solution of a compound in a specific solvent at a given temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system or a vacuum oven and desiccator for gravimetric analysis

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. Ensure there is undissolved solid at the bottom of each vial.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment. For a more complete separation, centrifuge the vials at a high speed.

-

Sample Withdrawal and Filtration: Carefully withdraw a precise volume of the clear supernatant using a pre-warmed pipette to avoid crystallization. Immediately filter the withdrawn sample through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh a clean, dry container. Transfer a known volume of the filtered saturated solution to the container. Evaporate the solvent under reduced pressure or in a vacuum oven until a constant weight of the dried residue is achieved. The solubility is calculated as the mass of the residue per volume of the solution (e.g., in mg/mL).

-

HPLC Method: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Analyze the sample and determine the concentration based on a pre-established calibration curve.

-

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Biological Context: Signaling Pathway of Related APIs

As this compound is a precursor for alpha-1 adrenergic blockers like Doxazosin, understanding the signaling pathway of these drugs provides valuable context for its application. Alpha-1 adrenergic receptors are G-protein coupled receptors involved in the sympathetic nervous system.

Mechanism of Action of Alpha-1 Adrenergic Blockers:

-

Normal Pathway: The endogenous catecholamines, norepinephrine and epinephrine, bind to alpha-1 adrenergic receptors on smooth muscle cells (e.g., in blood vessels).

-

This binding activates the Gq alpha subunit of the G-protein.

-

The activated Gq subunit stimulates phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C.

-

The increased intracellular calcium leads to smooth muscle contraction, resulting in vasoconstriction and an increase in blood pressure.

-

Inhibition by Doxazosin: Doxazosin, synthesized from this compound, acts as a competitive antagonist at the alpha-1 adrenergic receptor. It blocks the binding of norepinephrine and epinephrine, thereby inhibiting the downstream signaling cascade. This leads to smooth muscle relaxation, vasodilation, and a decrease in blood pressure.

The following diagram illustrates this signaling pathway.

Caption: Alpha-1 adrenergic receptor signaling pathway.

Conclusion

While quantitative solubility data for this compound remains to be extensively published, this guide provides the necessary framework for researchers to determine these values experimentally. The provided protocols for the shake-flask method offer a reliable approach for obtaining crucial solubility information. Understanding the biological context of the end-products derived from this intermediate highlights its importance in the development of cardiovascular therapeutics. Further research to quantify the solubility of this compound in a broader range of solvents would be highly beneficial to the scientific and pharmaceutical community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate in the manufacturing of several pharmaceutical compounds. The synthesis commences from 4,5-dimethoxyanthranilic acid and can be achieved through two primary methods: reaction with urea or with potassium cyanate. These protocols offer robust and reproducible methods for obtaining the target compound in high purity.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), including Doxazosin, Prazosin, and Terazosin, which are utilized for their antihypertensive properties. The quinazolinedione scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. The following protocols detail the synthesis from readily available 4,5-dimethoxyanthranilic acid, providing a reliable route for laboratory and potential scale-up production.

Chemical Reaction Workflow

Caption: Synthetic routes to this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound from 4,5-dimethoxyanthranilic acid are presented below.

Method 1: Reaction with Urea

This protocol involves the direct condensation of 4,5-dimethoxyanthranilic acid with urea, followed by cyclization.

Materials:

-

4,5-dimethoxyanthranilic acid

-

Urea

-

High-boiling point solvent (e.g., paraffin oil, diphenyl ether)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dimethoxyanthranilic acid (1 equivalent) and urea (2-3 equivalents).

-

Heating: Add a high-boiling point solvent and heat the mixture to 180-200 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Time: Maintain the temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add ethanol to the mixture to precipitate the crude product.

-

Filter the solid and wash with cold ethanol.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

-

Alternatively, the crude solid can be suspended in a dilute aqueous sodium hydroxide solution, filtered to remove insoluble impurities, and then the filtrate is acidified with HCl to precipitate the purified product.

-

-

Drying: Dry the purified solid in a vacuum oven at 60-80 °C to a constant weight.

Method 2: Reaction with Potassium Cyanate

This method proceeds via the formation of a urea derivative by reacting 4,5-dimethoxyanthranilic acid with potassium cyanate, followed by cyclization. This is often considered a more eco-friendly approach as it can be performed in water.[1]

Materials:

-

4,5-dimethoxyanthranilic acid

-

Potassium cyanate (KOCN)

-

Water

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Formation of Urea Derivative:

-

Dissolve 4,5-dimethoxyanthranilic acid (1 equivalent) in water with the aid of a stoichiometric amount of NaOH to form the sodium salt.

-

To this solution, add an aqueous solution of potassium cyanate (1.1-1.2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours. The corresponding urea derivative will precipitate out.

-

-

Cyclization:

-

Filter the intermediate urea derivative.

-

Resuspend the solid in an aqueous solution of NaOH (e.g., 1 M).

-

Heat the mixture to reflux for 1-2 hours to effect cyclization.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify the solution with concentrated HCl to a pH of approximately 2-3.

-

The desired this compound will precipitate out of the solution.

-

-

Isolation and Drying:

-

Filter the white precipitate and wash thoroughly with water to remove any inorganic salts.

-

Dry the product in a vacuum oven at 80-100 °C. This method often yields the product in near-quantitative amounts.[1]

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Method 1 (Urea) | Method 2 (Potassium Cyanate) | Reference(s) |

| Yield | 85-95% | ~95% (near-quantitative) | [1][2] |

| Purity (by HPLC) | >98.0% | >99.0% | [3] |

| Melting Point | >300 °C | >300 °C | |

| Appearance | White to off-white crystalline powder | White to light yellow powder | [3] |

| ¹H NMR (DMSO-d₆) | δ 11.10 (brs, 1H), 10.92 (brs, 1H), 7.26 (s, 1H), 6.68 (s, 1H), 3.83 (s, 3H), 3.79 (s, 3H) | δ 11.10 (brs, 1H), 10.92 (brs, 1H), 7.26 (s, 1H), 6.68 (s, 1H), 3.83 (s, 3H), 3.79 (s, 3H) | |

| ¹³C NMR (DMSO-d₆) | δ 162.5, 155.0, 150.5, 145.1, 136.6, 107.2, 106.3, 97.8, 55.9, 55.8 | δ 162.5, 155.0, 150.5, 145.1, 136.6, 107.2, 106.3, 97.8, 55.9, 55.8 |

Logical Relationship Diagram

Caption: Decision workflow for the synthesis of the target compound.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

-

High-temperature reactions require careful monitoring.

-

Acidic and basic solutions should be handled with caution.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity. These include:

-

Melting Point: Determination of the melting point range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

These detailed protocols and application notes provide a comprehensive guide for the successful synthesis of this compound, a valuable intermediate for drug development and research.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6,7-Dimethoxyquinazoline-2,4-dione | 28888-44-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Application Notes and Protocols for N-alkylation of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties. The functionalization of this core structure, particularly through N-alkylation, is a critical step in the synthesis of novel therapeutic agents. This document provides a detailed protocol for the N-alkylation of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, a key intermediate in the development of various pharmaceuticals. The protocol outlines the necessary reagents, conditions, and purification methods to achieve successful N-alkylation.

Principle of the Reaction